BACE1-IN-1
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Overview
Description
RG7129, also known as RO5508887, is an orally administered small molecule inhibitor of the β-secretase BACE1. This enzyme is responsible for cleaving amyloid precursor protein (APP), which leads to the formation of amyloid-beta (Aβ) species. These species are implicated in the pathogenesis of Alzheimer’s disease. The rationale behind RG7129 is to test the amyloid-cascade hypothesis of Alzheimer’s disease and act as a disease-modifying therapy .
Preparation Methods
The specific synthetic routes and reaction conditions for RG7129 are not publicly detailed. it is known that RG7129 was developed by Roche and underwent several phase 1 clinical trials to assess its safety, pharmacokinetics, and pharmacodynamics . Industrial production methods for such compounds typically involve multi-step organic synthesis, purification, and formulation processes.
Chemical Reactions Analysis
RG7129, as a small molecule inhibitor, primarily interacts with the β-secretase BACE1 enzyme. The types of reactions it undergoes are mainly related to its binding and inhibition of the enzyme. Common reagents and conditions used in these reactions are specific to the enzyme’s active site and the molecular structure of RG7129. The major product formed from these reactions is the inhibition of the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta species .
Scientific Research Applications
RG7129 has been primarily investigated for its potential use in treating Alzheimer’s disease. It was designed to inhibit the β-secretase BACE1 enzyme, which plays a crucial role in the formation of amyloid-beta plaques in the brain. These plaques are a hallmark of Alzheimer’s disease. RG7129 underwent several phase 1 clinical trials to assess its safety and pharmacological parameters in healthy participants . Despite its potential, the development of RG7129 was terminated due to concerns about liver toxicity .
Mechanism of Action
RG7129 exerts its effects by inhibiting the β-secretase BACE1 enzyme. This enzyme is responsible for the initial cleavage of amyloid precursor protein, which leads to the formation of amyloid-beta species. By inhibiting BACE1, RG7129 reduces the production of amyloid-beta, thereby potentially slowing the progression of Alzheimer’s disease. The molecular targets involved are the active sites of the BACE1 enzyme .
Comparison with Similar Compounds
RG7129 is one of several BACE1 inhibitors developed for the treatment of Alzheimer’s disease. Other similar compounds include verubecestat, lanabecestat, and atabecestat. These compounds also target the β-secretase BACE1 enzyme to reduce the production of amyloid-beta species. many of these compounds, including RG7129, faced challenges in clinical trials due to safety and efficacy issues. RG7129’s uniqueness lies in its specific molecular structure and binding affinity for the BACE1 enzyme .
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Properties
IUPAC Name |
N-[3-[(4R)-2-amino-5,5-difluoro-4-methyl-6H-1,3-oxazin-4-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O2/c1-17(18(20,21)9-28-16(23)26-17)12-6-11(3-4-13(12)19)25-15(27)14-5-2-10(7-22)8-24-14/h2-6,8H,9H2,1H3,(H2,23,26)(H,25,27)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMUZHLUMHPCGZ-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(COC(=N1)N)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(COC(=N1)N)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310347-50-2 |
Source
|
Record name | RO-5508887 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310347502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-5508887 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B67UFT75QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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